molecular formula C18H22FN3O2 B4530741 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide

Cat. No.: B4530741
M. Wt: 331.4 g/mol
InChI Key: RSODOQFRVFZTBY-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrazole ring, and a cyclobutane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The fluorophenyl group is introduced through a substitution reaction, followed by the formation of the cyclobutane ring. The final step involves the introduction of the carboxamide group through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-22(17(23)18(12-24-2)8-3-9-18)11-14-10-20-21-16(14)13-4-6-15(19)7-5-13/h4-7,10H,3,8-9,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSODOQFRVFZTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=C(C=C2)F)C(=O)C3(CCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(methoxymethyl)-N-methylcyclobutane-1-carboxamide

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